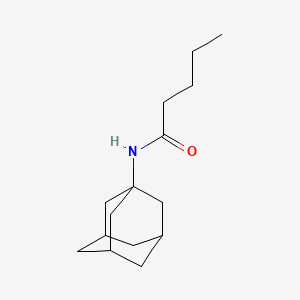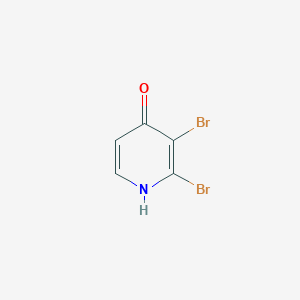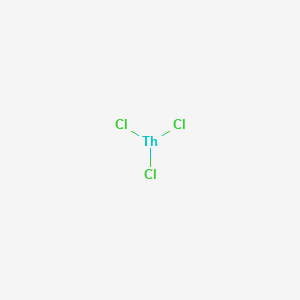
Diamminebis(nitrato-O,O')zinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diamminebis(nitrato-O,O’)zinc is a coordination compound with the molecular formula H6N4O6Zn and a molecular weight of 223.5 g/mol. This compound is characterized by the presence of zinc coordinated with two ammonia molecules and two nitrate ions. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Diamminebis(nitrato-O,O’)zinc typically involves the reaction of zinc nitrate with ammonia. The reaction is carried out in an aqueous solution, where zinc nitrate is dissolved in water and ammonia is added dropwise under constant stirring. The reaction mixture is then allowed to crystallize, and the resulting crystals are filtered and dried.
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Diamminebis(nitrato-O,O’)zinc undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zinc oxide and nitrogen oxides.
Reduction: Reduction reactions can convert the nitrate ions to nitrogen gas or ammonia, depending on the reducing agent used.
Substitution: The ammonia ligands in Diamminebis(nitrato-O,O’)zinc can be substituted with other ligands, such as water or other amines, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Diamminebis(nitrato-O,O’)zinc has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other zinc-containing compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems and antimicrobial agents.
Industry: It is used in the production of specialty chemicals and materials, including coatings and pigments
Mechanism of Action
The mechanism of action of Diamminebis(nitrato-O,O’)zinc involves its interaction with molecular targets through coordination chemistry. The zinc ion can coordinate with various biomolecules, influencing their structure and function. This coordination can affect enzymatic activity, protein folding, and other biochemical processes .
Comparison with Similar Compounds
Diamminebis(nitrato-O,O’)zinc can be compared with other zinc coordination compounds, such as zinc acetate, zinc chloride, and zinc sulfate. These compounds share some similarities in their coordination chemistry but differ in their specific ligands and resulting properties. For example:
Zinc acetate: Contains acetate ligands and is commonly used in dietary supplements and as a catalyst.
Zinc chloride: Contains chloride ligands and is used in various industrial applications, including as a flux in metal soldering.
Zinc sulfate: Contains sulfate ligands and is used in agriculture as a micronutrient and in medicine for treating zinc deficiency .
Properties
CAS No. |
33363-00-7 |
|---|---|
Molecular Formula |
H6N4O6Zn |
Molecular Weight |
223.5 g/mol |
IUPAC Name |
zinc;azane;dinitrate |
InChI |
InChI=1S/2NO3.2H3N.Zn/c2*2-1(3)4;;;/h;;2*1H3;/q2*-1;;;+2 |
InChI Key |
BMYXNTOQEAEHDJ-UHFFFAOYSA-N |
Canonical SMILES |
N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



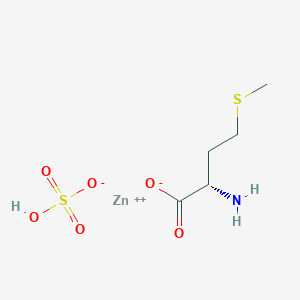
![zinc;1,3-bis[bis(pyridin-2-ylmethyl)amino]propan-2-ol;zinc;acetate;dihexafluorophosphate](/img/structure/B13733820.png)
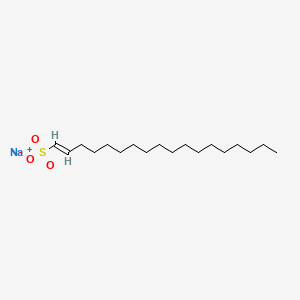

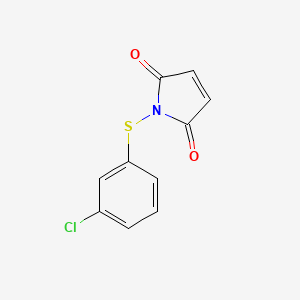
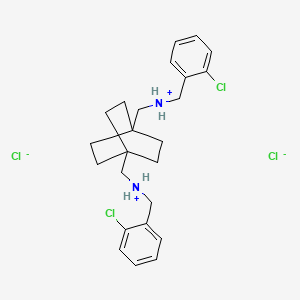
![ethyl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B13733837.png)
